molecular formula C19H15FN2O2 B6021772 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide

3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide

Cat. No. B6021772
M. Wt: 322.3 g/mol
InChI Key: OIGMZGDXWIXLCA-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide, also known as FNBE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FNBE belongs to the class of hydrazide derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, this compound has been investigated for its antitumor activity. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. This compound has also been shown to activate the p38 MAPK signaling pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation and immune response. This compound has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound in combination with other drugs for the treatment of various diseases, including cancer. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a versatile compound for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-fluoro-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzohydrazide involves the reaction of 2-naphthol and 3-fluorobenzohydrazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The chemical structure of this compound is shown in Figure 1.

properties

IUPAC Name

3-fluoro-N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c1-12(21-22-19(24)14-6-4-7-15(20)11-14)16-10-9-13-5-2-3-8-17(13)18(16)23/h2-11,23H,1H3,(H,22,24)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGMZGDXWIXLCA-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)F)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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